N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea
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Overview
Description
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea is a chemical compound with the molecular formula C16H14ClN5OS. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry and material sciences . This compound is characterized by the presence of a chloro-substituted phenyl group and a carbamothioyl group attached to the benzotriazole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Chlorination: The benzotriazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbamothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted benzotriazole derivatives.
Scientific Research Applications
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.
Antimicrobial Activity: The presence of the benzotriazole moiety allows the compound to disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular proteins and disrupting signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its wide range of applications in medicinal chemistry and material sciences.
6-Chloro-2-phenylbenzotriazole: A similar compound without the carbamothioyl group, used in similar applications but with different reactivity.
N-Phenylbenzotriazole: Another derivative with a phenyl group, used in corrosion inhibition and UV protection.
Uniqueness
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-N'-propionylthiourea stands out due to the presence of the carbamothioyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14ClN5OS |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(6-chloro-2-phenylbenzotriazol-5-yl)carbamothioyl]propanamide |
InChI |
InChI=1S/C16H14ClN5OS/c1-2-15(23)19-16(24)18-12-9-14-13(8-11(12)17)20-22(21-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H2,18,19,23,24) |
InChI Key |
HSMRLXZOHJQGAR-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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